molecular formula C25H24O7 B1631049 Neocyclomorusin CAS No. 62596-35-4

Neocyclomorusin

Cat. No.: B1631049
CAS No.: 62596-35-4
M. Wt: 436.5 g/mol
InChI Key: BKIVBOLDWRIFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Neocyclomorusin plays a crucial role in various biochemical reactions. It exhibits significant cytotoxic effects on the growth of human cervical epithelioid carcinoma (HeLa) cell lines, with an IC50 value of less than 10 µg/mL . Additionally, this compound shows high radical scavenging activity, with an IC50 value of 0.73 ± 0.01 mg/mL . The compound interacts with several enzymes and proteins, including acetylcholinesterase, which it inhibits in a non-competitive manner . This inhibition suggests potential therapeutic applications in neurodegenerative diseases where acetylcholinesterase activity is dysregulated.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth . The compound influences cell signaling pathways, particularly those involved in oxidative stress and inflammation. By scavenging free radicals, this compound reduces oxidative stress, which is a critical factor in the pathogenesis of many diseases . Furthermore, it modulates gene expression related to cell survival and apoptosis, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, this compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound promotes apoptosis by activating caspases and other pro-apoptotic proteins, thereby inducing programmed cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its biological activity over extended periods In vitro studies have shown that this compound can induce apoptosis in cancer cells within hours of treatment, with sustained effects observed over several days . In vivo studies are needed to confirm these findings and assess the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and oxidative stress . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits acetylcholinesterase, thereby affecting the metabolism of acetylcholine . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in oxidative stress and inflammation . These interactions can alter metabolite levels and impact overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. This compound accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various organelles and biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neocyclomorusin can be synthesized using a series of chemical reactions. The synthetic route involves key steps such as a Friedel-Crafts reaction, a Baker-Venkataraman rearrangement, selective epoxidation, and a novel SN2-type cyclization . These reactions are carried out under specific conditions to ensure the successful formation of this compound.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a foundation for potential large-scale production. Optimization of reaction conditions and scaling up the process would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Neocyclomorusin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Properties

IUPAC Name

11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo[12.9.0.03,12.04,9.018,23]tricosa-1(14),3(12),4(9),5,10,18(23),19,21-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O7/c1-24(2)8-7-14-18(32-24)11-16(27)20-21(28)15-10-19(25(3,4)29)30-17-9-12(26)5-6-13(17)22(15)31-23(14)20/h5-9,11,19,26-27,29H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIVBOLDWRIFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC(OC5=C4C=CC(=C5)O)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316927
Record name Neocyclomorusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62596-35-4
Record name Neocyclomorusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62596-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neocyclomorusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neocyclomorusin
Reactant of Route 2
Neocyclomorusin
Reactant of Route 3
Neocyclomorusin
Reactant of Route 4
Neocyclomorusin
Reactant of Route 5
Neocyclomorusin
Reactant of Route 6
Neocyclomorusin
Customer
Q & A

Q1: What is the antibacterial activity of Neocyclomorusin?

A1: While structurally similar prenylated flavonoids like morusin and cudraflavone B exhibit promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis [, ], this compound itself displays disappointing antimicrobial activity against these strains, as well as against Escherichia coli [].

Q2: Are there any other potential therapeutic targets for this compound?

A2: Yes, research suggests that this compound, alongside other flavonoids isolated from Morus lhou, displays inhibitory activity against cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This inhibition could be relevant for conditions where cholinergic transmission is affected.

Q3: What is known about the source and isolation of this compound?

A3: this compound is primarily found in plants belonging to the Moraceae family, including the Morus genus (mulberry trees) [, ]. It has been successfully isolated from the root bark of Morus lhou and the roots of Milicia excelsa [, ].

Q4: What analytical techniques are used to characterize this compound?

A4: The structure of this compound has been elucidated using various spectroscopic techniques, including but not limited to, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the determination of the compound's molecular formula, weight, and structural features [, , ].

Q5: Has this compound been investigated for its cytotoxic activity?

A5: While this compound's cytotoxic activity hasn't been extensively documented in the provided research, a related compound, notabilisin K, isolated alongside morusin and this compound from Morus notabilis, exhibited cytotoxic effects against various human cancer cell lines []. This suggests a potential area of further research for this compound and its analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.